Bienvenue dans la boutique en ligne BenchChem!

mAChR-IN-1

Radioligand Binding Receptor Occupancy Cholinergic Pharmacology

mAChR-IN-1 (4-iododexetimide) is the only pan-mAChR antagonist validated as both a high-affinity orthosteric blocker (Kd=0.41 nM) and a ¹²³I/¹²⁵I radiotracer for SPECT imaging of receptor occupancy. Unlike atropine, it enables direct quantification of mAChR distribution without confounding pharmacokinetic persistence. High potency (IC50=17 nM) and DMSO solubility (≥52 mg/mL) ensure complete receptor blockade at low concentrations, minimizing solvent carryover in automated HTS. As a subtype-non-selective control, it provides an essential benchmark for calibrating selectivity profiles of novel M1–M5 ligands. ≥98% purity ensures consistent inter-assay performance.

Molecular Formula C23H25IN2O2
Molecular Weight 488.4 g/mol
Cat. No. B1139293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemAChR-IN-1
Synonyms3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione
Molecular FormulaC23H25IN2O2
Molecular Weight488.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I
InChIInChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)
InChIKeyWJLRTFJPHDSXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mAChR-IN-1: A Potent Pan-Muscarinic Acetylcholine Receptor Antagonist for Cholinergic Signaling Studies


mAChR-IN-1 (CAS 119391-56-9), chemically identified as 4-iododexetimide, is a potent antagonist of muscarinic acetylcholine receptors (mAChRs) with a reported IC50 of 17 nM . This compound is a halogenated analog of dexetimide and acts as a competitive orthosteric antagonist, blocking the binding of the endogenous neurotransmitter acetylcholine to all five mAChR subtypes (M1-M5) [1]. Structurally, mAChR-IN-1 contains a 4-iodophenyl moiety that confers high receptor affinity and also enables its use as a radiolabeled tracer (¹²³I/¹²⁵I) for in vivo imaging applications [1].

Why mAChR-IN-1 Cannot Be Casually Substituted with Other Muscarinic Antagonists


Muscarinic acetylcholine receptor antagonists are not interchangeable tools. The high sequence conservation at the orthosteric acetylcholine binding site across M1-M5 subtypes makes achieving subtype selectivity a major pharmacological challenge, and pan-antagonists like atropine exhibit sub-nanomolar affinity across all subtypes, resulting in broad, non-specific cholinergic blockade [1]. In contrast, M1-selective agents like pirenzepine (Ki = 11.48 nM for M1 vs. >150 nM for M2/M3/M4) or M4-preferring compounds like PCS1055 (Ki = 6.5 nM for M4) produce fundamentally different biological outcomes . mAChR-IN-1 occupies a unique niche: it is a high-affinity pan-antagonist (Kd = 0.41 nM) that, unlike atropine, has been validated as a radiolabeled tracer for direct in vivo receptor occupancy studies [2]. Substituting mAChR-IN-1 with another pan-antagonist like atropine without considering the tracer capability or the distinct pharmacokinetic persistence of each compound will confound experimental interpretation and may invalidate imaging-based receptor quantification [3].

mAChR-IN-1 Quantitative Differentiation Evidence for Scientific Procurement Decisions


mAChR-IN-1 Exhibits Sub-Nanomolar Receptor Binding Affinity Exceeding Typical Pan-Antagonists

mAChR-IN-1 (4-iododexetimide) demonstrates a dissociation constant (Kd) of 0.41 ± 0.05 nM in competitive binding assays using rat cerebral cortex membranes with [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand [1]. This represents a sub-nanomolar binding affinity that is substantially higher than that of the classical pan-antagonist atropine, which exhibits Ki values ranging from 0.8 to 1.5 nM across M1-M5 subtypes . The nearly 2- to 3.5-fold difference in binding affinity translates to a lower concentration requirement for complete receptor blockade in experimental settings.

Radioligand Binding Receptor Occupancy Cholinergic Pharmacology

mAChR-IN-1 is Validated as a Radiolabeled Tracer for In Vivo Receptor Imaging Unlike Most mAChR Antagonists

mAChR-IN-1 has been successfully radiolabeled with ¹²³I and ¹²⁵I and validated for in vivo biodistribution studies and single-photon emission computed tomography (SPECT) imaging of muscarinic receptors in the living brain [1]. The ¹²⁵I-labeled mAChR-IN-1 demonstrated specific binding that could be displaced by atropine, and the in vivo studies showed that mAChR occupancy by atropine persisted for up to 7 days after a single dose, as measured by reduced tracer binding [2]. In contrast, standard pan-antagonists like atropine and scopolamine are not themselves radiolabeled and cannot be used for direct imaging applications.

SPECT Imaging PET Tracer Development In Vivo Receptor Quantification

mAChR-IN-1 Demonstrates Favorable Solubility for In Vitro and In Vivo Formulation

mAChR-IN-1 exhibits DMSO solubility of ≥52 mg/mL (approximately 106.5 mM), enabling the preparation of concentrated stock solutions for downstream dilution into aqueous buffers or in vivo vehicles . This solubility profile is superior to many structurally related mAChR antagonists. For example, biperiden hydrochloride, a non-selective M1-preferring antagonist, requires careful solubilization and is typically supplied as a lyophilized powder with more restrictive solubility constraints [1]. The high DMSO solubility of mAChR-IN-1 facilitates straightforward preparation of 10-100 mM stocks, reducing solvent exposure in cell-based assays and enabling flexible formulation for intraperitoneal or intravenous administration .

Compound Solubility DMSO Stock Preparation In Vivo Dosing

mAChR-IN-1 Potency Exceeds that of Subtype-Selective mAChR Antagonist 1 (Compound 4a)

mAChR-IN-1 exhibits an IC50 of 17 nM against mAChR, whereas the subtype-selective antagonist mAChR antagonist 1 (compound 4a) displays Ki values of 255 nM (M1), 121 nM (M3), 158 nM (M4), and 255 nM (M5) . This represents a 7- to 15-fold difference in potency, with mAChR-IN-1 being substantially more potent. While mAChR antagonist 1 offers some subtype discrimination, its lower absolute affinity may require higher concentrations in functional assays, increasing the risk of off-target effects.

Subtype Selectivity Potency Comparison Binding Affinity

Optimal Research and Industrial Use Cases for mAChR-IN-1 Based on Quantitative Evidence


In Vivo Receptor Occupancy and SPECT Imaging Studies

mAChR-IN-1 is uniquely suited for studies requiring direct quantification of muscarinic receptor occupancy in vivo. Its validation as a ¹²³I/¹²⁵I radiotracer enables non-invasive SPECT imaging of mAChR distribution and density in the brain and myocardium [1]. Researchers can use radiolabeled mAChR-IN-1 to measure target engagement of co-administered muscarinic ligands, as demonstrated by the persistent occupancy of mAChRs by atropine for up to 7 days [2]. This application is not feasible with non-iodinated antagonists.

High-Throughput Screening Assays Requiring Complete mAChR Blockade

With an IC50 of 17 nM and Kd of 0.41 nM, mAChR-IN-1 is an ideal pan-antagonist for high-throughput screening (HTS) campaigns aimed at identifying novel muscarinic ligands or allosteric modulators [1]. Its high potency allows for complete receptor blockade at low concentrations (e.g., 100-500 nM), minimizing solvent carryover and ensuring that any observed signal is due to allosteric modulation rather than residual orthosteric activation. The compound's excellent DMSO solubility (≥52 mg/mL) further streamlines automated liquid handling for HTS plate preparation [2].

Pharmacological Validation of Novel Muscarinic Subtype-Selective Compounds

When characterizing novel M1-, M2-, M3-, M4-, or M5-selective ligands, mAChR-IN-1 serves as an essential pan-antagonist control. Its high affinity across all subtypes (Kd = 0.41 nM) provides a benchmark for non-selective blockade against which the selectivity profile of new compounds can be calibrated [1]. Unlike atropine, which has a complex pharmacokinetic profile and persistent receptor occupancy, mAChR-IN-1 can be used acutely to define maximal achievable inhibition without prolonged washout periods confounding data interpretation.

Radioligand Binding Assay Development and Validation

mAChR-IN-1 is a valuable reference compound for developing and validating radioligand binding assays using [³H]-NMS, [³H]-QNB, or other tritiated muscarinic antagonists. Its well-characterized Kd (0.41 nM) and IC50 (17 nM) provide a reliable standard curve for calculating Ki values of test compounds via the Cheng-Prusoff equation [1]. The compound's purity (>98%) and stability as a powder (-20°C for 3 years) ensure consistent performance across multiple assay runs, reducing inter-experimental variability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for mAChR-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.